

Spectroscopic Profile of 4,4'-Dihydroxybenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Dihydroxybenzophenone

Cat. No.: B132225

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4,4'-Dihydroxybenzophenone**, a key chemical intermediate and potential endocrine disruptor. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable reference data for researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **4,4'- Dihydroxybenzophenone** are presented below.

¹H NMR Data

The ¹H NMR spectrum of **4,4'-Dihydroxybenzophenone** was acquired in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.32	Singlet	2H	-ОН
7.64	Doublet	4H	Aromatic H (ortho to C=O)
6.91	Doublet	4H	Aromatic H (meta to C=O)

¹³C NMR Data

The ¹³C NMR spectrum of **4,4'-Dihydroxybenzophenone** was also recorded in DMSO-d6. The chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
193.03	C=O
161.20	C-OH
131.99	Aromatic CH (ortho to C=O)
128.78	Aromatic C (ipso to C=O)
114.97	Aromatic CH (meta to C=O)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a compound. The IR spectrum of **4,4'-Dihydroxybenzophenone** is typically obtained using a potassium bromide (KBr) disc.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3100	Strong, Broad	O-H stretch (phenolic)
3070 - 3030	Medium	Aromatic C-H stretch
1630 - 1590	Strong	C=O stretch (ketone)
1580 - 1450	Medium to Strong	Aromatic C=C stretch
1280 - 1180	Strong	C-O stretch (phenol)
850 - 800	Strong	para-disubstituted C-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels.

The UV-Vis spectrum of **4,4'-Dihydroxybenzophenone** was recorded in chloroform.

λmax (nm)	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)	Solvent
283	15200	Chloroform[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (Solution-State)

- Sample Preparation: Accurately weigh approximately 10-20 mg of 4,4' Dihydroxybenzophenone and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm
 NMR tube.



Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity.
- Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using appropriate pulse sequences and acquisition parameters.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Disc Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of 4,4'-Dihydroxybenzophenone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition:
 - Place the KBr disc in the sample holder of the FTIR spectrometer.
 - Record the background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).



UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of 4,4'-Dihydroxybenzophenone of a known concentration in a spectroscopic grade solvent (e.g., chloroform).
 - Perform serial dilutions to obtain a solution with an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- · Data Acquisition:
 - Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.
 - Rinse the cuvette with the sample solution before filling it.
 - Place the cuvette with the sample solution in the spectrophotometer.
 - Measure the absorbance of the solution over the desired wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



Sample Preparation Compound of Interest (4,4'-Dihydroxybenzophenone) Dissolution in Grinding with KBr or Dissolution in **Deuterated Solvent** Direct Placement (ATR) UV-grade Solvent Data Acquisition NMR Spectrometer FTIR Spectrometer **UV-Vis Spectrophotometer** Data Processing Fourier Transform, Background Subtraction, Baseline Correction, Phasing, Baseline Correction Peak Picking Peak Analysis Data Interpretation Chemical Shift Analysis, **Functional Group** Electronic Transitions, Coupling Constants, Integration Identification λmax Determination Structural Elucidation & **Compound Characterization**

General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. PhotochemCAD | 4,4'-Dihydroxybenzophenone [photochemcad.com]
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